azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine
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Overview
Description
Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine is a complex organic compound featuring a pyridine ring substituted with a bromo group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine typically involves a multi-step processThis reaction is highly efficient and regioselective, forming the triazole ring in a single step . The reaction conditions usually involve the use of copper(I) salts, such as copper(I) bromide, in the presence of a suitable ligand and a base, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The triazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A similar compound with two triazole rings, used in coordination chemistry and catalysis.
3,5-bis(1,2,4-triazol-1-yl)pyridine: Another related compound with applications in water electro-oxidation and as a molecular catalyst.
Uniqueness
Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine is unique due to its specific substitution pattern and the presence of both a bromo group and a triazole moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H7BrN6 |
---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine |
InChI |
InChI=1S/C6H3BrN5.H3N/c7-4-1-2-5(8-3-4)6-9-11-12-10-6;/h1-3H;1H3/q-1;/p+1 |
InChI Key |
WERIWFWUTUCJQW-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NN=N[N-]2.[NH4+] |
Origin of Product |
United States |
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